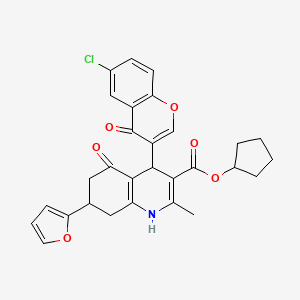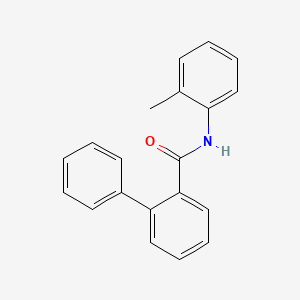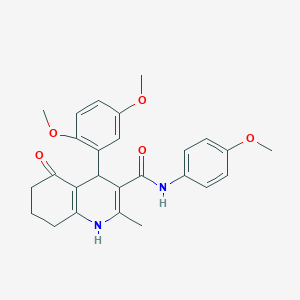
cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
Cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Chromenyl Moiety: This step involves the synthesis of the 6-chloro-4-oxo-4H-chromen-3-yl group through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Construction of the Hexahydroquinoline Core: The hexahydroquinoline ring can be synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine.
Coupling Reactions: The final step involves coupling the chromenyl and hexahydroquinoline moieties with the furan and cyclopentyl groups using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The furan and chromenyl groups can be oxidized to form corresponding oxides.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Halogen atoms (e.g., chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Nucleophiles like amines, thiols
Major Products
Oxidation Products: Corresponding oxides of furan and chromenyl groups.
Reduction Products: Alcohol derivatives of the carbonyl groups.
Substitution Products: Compounds with substituted functional groups in place of halogens.
Scientific Research Applications
Chemistry
The compound’s diverse functional groups make it a valuable intermediate in organic synthesis, allowing the construction of more complex molecules.
Biology
In biological research, such compounds can be used as probes to study enzyme activities and receptor-ligand interactions due to their structural complexity.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific biological pathways, given the compound’s ability to interact with various molecular targets.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. Generally, such compounds may exert their effects by:
Binding to Enzymes: Inhibiting or activating enzyme activities.
Interacting with Receptors: Modulating receptor functions and signaling pathways.
Altering Gene Expression: Affecting transcriptional and translational processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl 4-(4-oxo-4H-chromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cyclopentyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(thiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The presence of the 6-chloro-4-oxo-4H-chromen-3-yl group and the furan-2-yl moiety in the compound provides unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
cyclopentyl 4-(6-chloro-4-oxochromen-3-yl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO6/c1-15-25(29(34)37-18-5-2-3-6-18)26(20-14-36-24-9-8-17(30)13-19(24)28(20)33)27-21(31-15)11-16(12-22(27)32)23-7-4-10-35-23/h4,7-10,13-14,16,18,26,31H,2-3,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZCCLNHARMUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C4=COC5=C(C4=O)C=C(C=C5)Cl)C(=O)OC6CCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[(2-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4094010.png)

![N-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B4094021.png)
![N-[2-(4-benzylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4094025.png)
![N-[5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B4094028.png)
![ethyl 4-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzoate](/img/structure/B4094030.png)
![2-[2-(2-Chloro-4-methylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B4094037.png)
![3-ethoxy-N-[5-[(2-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4094056.png)
![2-[3-(4-Methoxyphenoxy)propylsulfanyl]-1,3-benzothiazole](/img/structure/B4094068.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B4094070.png)
![2,7,7-trimethyl-N-(4-methylphenyl)-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4094076.png)
![2-[3-(4-Nitrophenoxy)propylsulfanyl]pyrimidine](/img/structure/B4094106.png)
![N-[4-(3-methyl-1-piperidinyl)-3-nitrophenyl]acetamide](/img/structure/B4094108.png)

